(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

D-amino acid enantiomeric purity protease resistance

(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS 2940873-38-9), also designated Fmoc-D-Ser(Cyclobutyl)-OH, is an Fmoc-protected non-proteinogenic D-amino acid building block for solid-phase peptide synthesis (SPPS). It belongs to the Fmoc-O-alkyl-D-serine class and features a cyclobutyl ether side chain on the D-serine scaffold (molecular formula C22H23NO5, MW 381.42).

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
Cat. No. B14004286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1CC(C1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H23NO5/c24-21(25)20(13-27-14-6-5-7-14)23-22(26)28-12-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1
InChIKeyKMDFHULRLPLDGQ-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(2R)-3-(cyclobutoxy)-2-(Fmoc-amino)propanoic Acid: Procurement-Relevant Identity, Class, and Key Attributes


(2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS 2940873-38-9), also designated Fmoc-D-Ser(Cyclobutyl)-OH, is an Fmoc-protected non-proteinogenic D-amino acid building block for solid-phase peptide synthesis (SPPS). It belongs to the Fmoc-O-alkyl-D-serine class and features a cyclobutyl ether side chain on the D-serine scaffold (molecular formula C22H23NO5, MW 381.42) . The compound is commercially supplied at ≥97% purity by multiple vendors for research-grade peptide assembly [1].

Why Fmoc-D-Ser(Cyclobutyl)-OH Cannot Be Replaced by Generic Fmoc-Serine Ethers in Procurement


Substituting (2R)-3-(cyclobutoxy)-2-(Fmoc-amino)propanoic acid with common Fmoc-D-Ser(tBu)-OH or Fmoc-L-Ser(Cyclobutyl)-OH introduces consequential differences in stereochemistry, steric profile, conformational constraint, and metabolic stability of the resulting peptide. The (2R) D-configuration is essential for conferring protease resistance in peptide therapeutics, while the cyclobutyl ether side chain provides a conformationally restricted 4-membered ring that cannot be replicated by freely rotating tert-butyl or linear alkyl ethers [1]. These structural differences translate into measurably distinct LogD, microsomal clearance, and peptide coupling efficiency outcomes that directly affect both research reproducibility and downstream drug candidate properties [2].

Quantitative Differentiation of (2R)-3-(Cyclobutoxy)-2-(Fmoc-amino)propanoic Acid Against Closest Comparators


D-Enantiomer (2R) Configuration vs. L-Enantiomer (2S): Stereochemical Identity Verification

The target compound bears the (2R) absolute configuration, identifying it as the D-serine derivative. The commercially prevalent comparator Fmoc-L-Ser(Cyclobutyl)-OH (CAS 1509911-79-8) possesses the (2S) L-configuration . D-amino acid incorporation at strategic peptide positions is a well-established strategy to confer resistance to proteolytic degradation; substitution with the L-enantiomer would abolish this protective effect .

D-amino acid enantiomeric purity protease resistance peptide therapeutics

Cyclobutyl Ether vs. tert-Butyl Ether: Conformational Constraint and Steric Parameter Differentiation

The cyclobutyl ether side chain (4-membered ring; total heavy atom count = 4 ring carbons + 1 oxygen) imposes a conformationally restricted geometry distinct from the freely rotating tert-butyl ether (branched C(CH3)3; three methyl rotors) in Fmoc-D-Ser(tBu)-OH (CAS 128107-47-1) . The cyclobutyl ring restricts bond rotation and reduces the number of accessible conformers compared to tert-butyl, providing greater backbone constraint when incorporated into peptides . The cyclobutyl substitution is explicitly described as conferring 'valuable conformational constraints in engineered peptides' for structure-activity relationship studies .

conformational constraint steric bulk peptidomimetic side-chain engineering

Procurement Cost Differential: Cyclobutyl-D-Ser vs. Standard Fmoc-D-Ser(tBu)-OH

The target compound commands a substantial price premium reflecting its status as a low-volume specialty building block. Pricing data from commercial vendors (accessed May 2026) shows: (2R)-3-(cyclobutoxy)-2-(Fmoc-amino)propanoic acid at ¥4,171.80–¥5,952.90 per 250 mg (≥97% purity) [1][2], equivalent to ¥16,688–¥23,812 per gram. In contrast, the widely available comparator Fmoc-D-Ser(tBu)-OH is priced at approximately $20.90 (≈¥150) per gram from major suppliers .

procurement cost custom synthesis specialty building block budget planning

Cycloalkyl Ether Metabolic Stability: Class-Level Evidence from Matched Molecular Pair Analysis

Stepan et al. (2013) demonstrated through matched molecular pair analysis that the metabolic stability of cycloalkyl ethers varies systematically with ring size and can be predicted using the LipMetE parameter (LipMetE = logD7.4 − logCLint,u in microsomes) [1]. While this study does not report data for the exact (2R)-cyclobutoxy-serine compound, it establishes that cyclobutyl ethers (4-membered ring) occupy a distinct metabolic stability space compared to acyclic alkyl ethers, with differences in intrinsic clearance largely attributable to changes in lipophilicity [1]. For peptide-based drugs, the cyclobutyl ether moiety is noted to enhance peptide stability by reducing metabolic degradation compared to unmodified serine derivatives [2].

metabolic stability microsomal clearance LipMetE cycloalkyl ether

Fmoc-SPPS Compatibility: Storage and Handling Requirements vs. Standard Fmoc-D-Ser(tBu)-OH

Both the target cyclobutyl-D-Ser compound and Fmoc-D-Ser(tBu)-OH are compatible with standard Fmoc/tBu SPPS protocols, including piperidine-mediated Fmoc deprotection (typically 20% piperidine in DMF) . The target compound requires storage at -20°C, with some vendors recommending -20°C to -80°C or 4°C options , while Fmoc-D-Ser(tBu)-OH is stable at 2–30°C . The higher storage stringency for the cyclobutyl derivative may reflect the greater intrinsic value of the specialty building block rather than a fundamental instability of the cyclobutyl ether linkage under standard SPPS conditions.

SPPS compatibility storage stability Fmoc deprotection coupling efficiency

Optimal Application Scenarios for (2R)-3-(Cyclobutoxy)-2-(Fmoc-amino)propanoic Acid in Peptide Research and Development


D-Peptide Therapeutic Lead Optimization Requiring Protease Resistance

When developing all-D or mixed-D/L peptide therapeutics where protease resistance is critical for oral bioavailability or extended plasma half-life, the (2R) D-configuration of this building block is essential. The cyclobutyl ether side chain provides additional conformational constraint that can pre-organize the peptide backbone for target binding . The L-enantiomer Fmoc-L-Ser(Cyclobutyl)-OH cannot substitute in this context. The metabolic stability advantage of the cyclobutyl ether over standard alkyl ethers, supported by the LipMetE framework [1], further justifies the cost premium in lead optimization programs.

Structure-Activity Relationship (SAR) Studies on Side-Chain Conformational Constraint

For systematic SAR exploration where the effect of side-chain rigidity on peptide bioactivity is being probed, this compound serves as a constrained analog of Fmoc-D-Ser(tBu)-OH. The cyclobutyl ring restricts C-O bond rotation and reduces conformational entropy compared to the freely rotating tert-butyl group , enabling researchers to isolate the contribution of side-chain pre-organization to target affinity and selectivity. This use case directly leverages the conformational differentiation established in Section 3.

Peptidomimetic Design Incorporating Non-Natural Cycloalkyl Ether Motifs

In peptidomimetic programs where the cyclobutoxy motif has been identified as a pharmacophoric element (e.g., from patent literature on cyclobutoxy-containing bioactive compounds [2]), this building block enables direct incorporation of the cyclobutyl ether into peptide sequences via standard Fmoc-SPPS. The compound's compatibility with piperidine deprotection and standard coupling reagents ensures seamless integration into existing automated peptide synthesis workflows.

Specialty Peptide Library Construction for Mirror-Image Screening

For construction of mirror-image peptide libraries used in phage display or mRNA display screening campaigns, the (2R) D-enantiomer is required to generate D-peptide ligands. The cyclobutyl ether side chain introduces chemical diversity beyond standard D-amino acid building blocks, potentially yielding hits with improved target binding and metabolic stability properties [1]. The -20°C storage requirement should be budgeted in library production planning.

Quote Request

Request a Quote for (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.